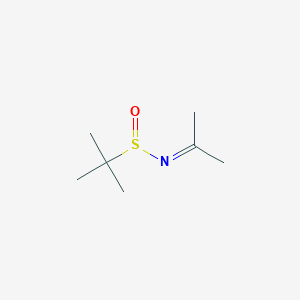
(R)-2-Methyl-N-(propan-2-ylidene)propane-2-sulfinamide
Cat. No. B6324033
Key on ui cas rn:
873695-50-2
M. Wt: 161.27 g/mol
InChI Key: KYRSHIKXZUFBKT-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08501770B2
Procedure details


To a solution of 2-Methyl-2-propanesulfinamide (1.47 g) and acetone (0.98 ml) in THF (24 ml) chilled to 0° C. was added Ti(OEt)4 (5.36 ml) dropwise over the course of 15 minutes. After being stirred at room temperature for 3 days, the reaction mixture was quenched by the rapid addition into ice cooled saturated sodium bicarbonate solution. The suspension was filtered through glass fiber filter paper, washing with ethyl acetate. The filtrate was washed with saturated sodium bicarbonate solution and brine. The organics were dried over anhydrous sodium sulfate and concentrated under reduced pressure. Purification by column chromatography (10-60% ethyl acetate in hexanes) gave the product (0.923 g, 47%). 400 M Hz 1H-NMR (CDCl3) δ: 2.34 (s, 3H), 2.18 (s, 3H), 1.23 (s, 9H).



[Compound]
Name
Ti(OEt)4
Quantity
5.36 mL
Type
reactant
Reaction Step Two

Name
product
Yield
47%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([S:5]([NH2:7])=[O:6])([CH3:4])[CH3:3].[CH3:8][C:9]([CH3:11])=O>C1COCC1>[C:9](=[N:7][S:5]([C:2]([CH3:4])([CH3:3])[CH3:1])=[O:6])([CH3:11])[CH3:8]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.47 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C)S(=O)N
|
|
Name
|
|
|
Quantity
|
0.98 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
|
Name
|
|
|
Quantity
|
24 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
[Compound]
|
Name
|
Ti(OEt)4
|
|
Quantity
|
5.36 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After being stirred at room temperature for 3 days
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was quenched by the rapid addition into ice cooled saturated sodium bicarbonate solution
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The suspension was filtered through glass fiber
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter paper
|
WASH
|
Type
|
WASH
|
|
Details
|
washing with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The filtrate was washed with saturated sodium bicarbonate solution and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organics were dried over anhydrous sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by column chromatography (10-60% ethyl acetate in hexanes)
|
Outcomes


Product
Details
Reaction Time |
3 d |
|
Name
|
product
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)=NS(=O)C(C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.923 g | |
| YIELD: PERCENTYIELD | 47% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
